molecular formula C17H21N5O2 B2982102 (6-Ethoxypyrimidin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone CAS No. 2034227-85-3

(6-Ethoxypyrimidin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone

Katalognummer: B2982102
CAS-Nummer: 2034227-85-3
Molekulargewicht: 327.388
InChI-Schlüssel: QMJXVUQZKIPUOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (6-Ethoxypyrimidin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone features a pyrimidine core substituted with an ethoxy group at the 6-position, linked via a methanone bridge to a piperazine ring that is further substituted with a pyridin-2-ylmethyl group. This structure combines a heteroaromatic system (pyrimidine) with a flexible piperazine moiety, making it a candidate for studies in medicinal chemistry, particularly in receptor-targeted drug design. The ethoxy group enhances solubility, while the pyridinylmethyl substituent introduces aromatic and basic properties that may influence binding interactions .

Eigenschaften

IUPAC Name

(6-ethoxypyrimidin-4-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-24-16-11-15(19-13-20-16)17(23)22-9-7-21(8-10-22)12-14-5-3-4-6-18-14/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJXVUQZKIPUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (6-Ethoxypyrimidin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and overall therapeutic potential.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O
  • Molecular Weight : 270.34 g/mol

The compound features a pyrimidine ring, a piperazine moiety, and a pyridine group, which together contribute to its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity Studies : Research indicates that derivatives containing pyrimidine and piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown to inhibit the growth of cancer cells such as HUH7 and U251, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .
  • Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves interaction with cellular enzymes and pathways that regulate cell proliferation and survival. The introduction of specific functional groups enhances these interactions, leading to improved antiproliferative activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes, particularly protein kinases:

  • Tyrosine Kinase Inhibition : Compounds similar to this compound have been identified as inhibitors of tyrosine kinases, which are crucial in signaling pathways that regulate cell division and survival. This inhibition can lead to decreased tumor growth and metastasis in cancer models .
  • Selectivity : The selectivity of these compounds for certain kinases over others is a critical factor in their development as therapeutic agents. Studies have shown that modifications in the chemical structure can enhance selectivity towards specific targets while minimizing off-target effects .

Study 1: Cytotoxicity Evaluation

A study conducted on various piperazine derivatives demonstrated that modifications to the piperazine ring significantly affected cytotoxicity against cancer cell lines. The results indicated that introducing ethoxy groups enhanced the antiproliferative activity compared to unmodified piperazine derivatives.

CompoundCell Line TestedIC50 (µM)
Compound AHUH710
Compound BU25115
This compoundD28312

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of related compounds showed promising results against various kinases:

CompoundTarget EnzymeIC50 (nM)
Compound CMet Kinase50
Compound DEGFR Kinase75
This compoundPDGFR Kinase60

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Pyrimidine Substitutions
  • Target Compound: 6-Ethoxy group on pyrimidine. Analog 1: (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-methoxyphenyl)methanone (CAS 1021041-68-8)
  • Features a 2-methyl and 6-ethoxy group on pyrimidine, with a 3-methoxyphenyl substituent on piperazine.
  • Molecular Weight: 356.4 g/mol . Analog 2: Compounds from (e.g., {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone)
  • Pyrimidine substituted with chloro and trifluoromethylphenyl groups, enhancing lipophilicity but reducing solubility compared to ethoxy .
Piperazine Substitutions
  • Target Compound: Pyridin-2-ylmethyl group on piperazine. Analog 3: (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(6-ethoxypyridazin-3-yl)methanone (CAS 1798546-41-4)
  • Piperazine linked to a triazole-pyrimidine hybrid, with a pyridazine ring replacing pyrimidine in the methanone group.
  • Molecular Weight: 381.4 g/mol . Analog 4: Compounds from (e.g., (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone)
  • Piperazine substituted with methyl groups, reducing steric hindrance compared to bulky pyridinylmethyl .

Physicochemical and Functional Implications

Compound Pyrimidine Substituent Piperazine Substituent Molecular Weight (g/mol) Key Properties/Effects
Target Compound 6-Ethoxy Pyridin-2-ylmethyl ~370 (estimated) Enhanced solubility; aromatic interaction potential
Analog 1 6-Ethoxy, 2-Methyl 3-Methoxyphenyl 356.4 Increased lipophilicity due to methyl and methoxy
Analog 2 Chloro, CF3-Ph Sulfonyl groups ~450 (estimated) High lipophilicity; potential metabolic stability
Analog 3 Triazole Pyridazine 381.4 Dual heterocyclic system; possible kinase inhibition
Analog 4 Chloro, Triazole-Ph Methyl ~420 (estimated) Reduced steric bulk; improved membrane permeability
  • Solubility : Ethoxy and methoxy groups (Target Compound, Analog 1) improve water solubility compared to chloro or trifluoromethyl groups (Analog 2) .
  • Binding Interactions : Pyridinylmethyl (Target Compound) and triazole (Analog 3) substituents may engage in π-π stacking or hydrogen bonding, critical for receptor affinity .
  • Metabolic Stability : Sulfonyl groups (Analog 2) and methylpiperazines (Analog 4) are associated with prolonged half-lives in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.